

cell-free synthesis of hyaluronic acid using UDP-glucuronic acid trisodium

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Compound of Interest

Compound Name: UDP-glucuronic acid trisodium

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Cell-Free Synthesis of Hyaluronic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyaluronic acid (HA), a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine, is a vital component of the extracellular matrix in connective, epithelial, and neural tissues.[1] Its exceptional viscoelastic and hygroscopic properties have led to its widespread use in cosmetics, medicine, and drug delivery. Traditional methods of HA production, which involve extraction from animal tissues or microbial fermentation, can present challenges related to purity, batch-to-batch consistency, and potential immunogenicity.

Cell-free enzymatic synthesis offers a promising alternative, providing a highly controlled environment for producing HA with defined molecular weights and low polydispersity.[2][3] This approach utilizes specific enzymes in a coordinated cascade to polymerize HA from its nucleotide-sugar precursors, UDP-glucuronic acid (UDP-GlcA) and UDP-N-acetylglucosamine (UDP-GlcNAc).[4][5][6] The use of **UDP-glucuronic acid trisodium** salt provides a stable and soluble source of one of the key monomeric units for the polymerization reaction.

These application notes provide a detailed overview and protocols for the cell-free synthesis of hyaluronic acid, focusing on a one-pot enzymatic cascade system that includes in situ regeneration of nucleotide sugars for enhanced efficiency and cost-effectiveness.

Principle of Cell-Free Hyaluronic Acid Synthesis

The core of the cell-free synthesis of HA is the polymerization reaction catalyzed by Hyaluronan Synthase (HAS).^[7] HAS enzymes, such as the well-characterized truncated and soluble form from *Pasteurella multocida* (PmHAS), sequentially add UDP-glucuronic acid and UDP-N-acetylglucosamine to a growing polysaccharide chain.^{[8][9][10]}

To make the process more economically viable, a multi-enzyme cascade can be established. This system starts from less expensive monosaccharides, glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc), and regenerates the required nucleotide triphosphates (ATP and UTP) in the same reaction vessel.^{[11][12]}

Key Enzymatic Steps:

- Activation of Monosaccharides: Kinases phosphorylate GlcA and GlcNAc.
- Formation of UDP-Sugars: Pyrophosphorylases convert the phosphorylated monosaccharides into their respective UDP-sugar precursors.
- Polymerization: Hyaluronan Synthase (HAS) polymerizes the UDP-sugars into high-molecular-weight HA.
- Nucleotide Regeneration: Kinases regenerate ATP and UTP from the byproducts ADP and UDP, ensuring a continuous supply for the activation and formation steps.

Quantitative Data Summary

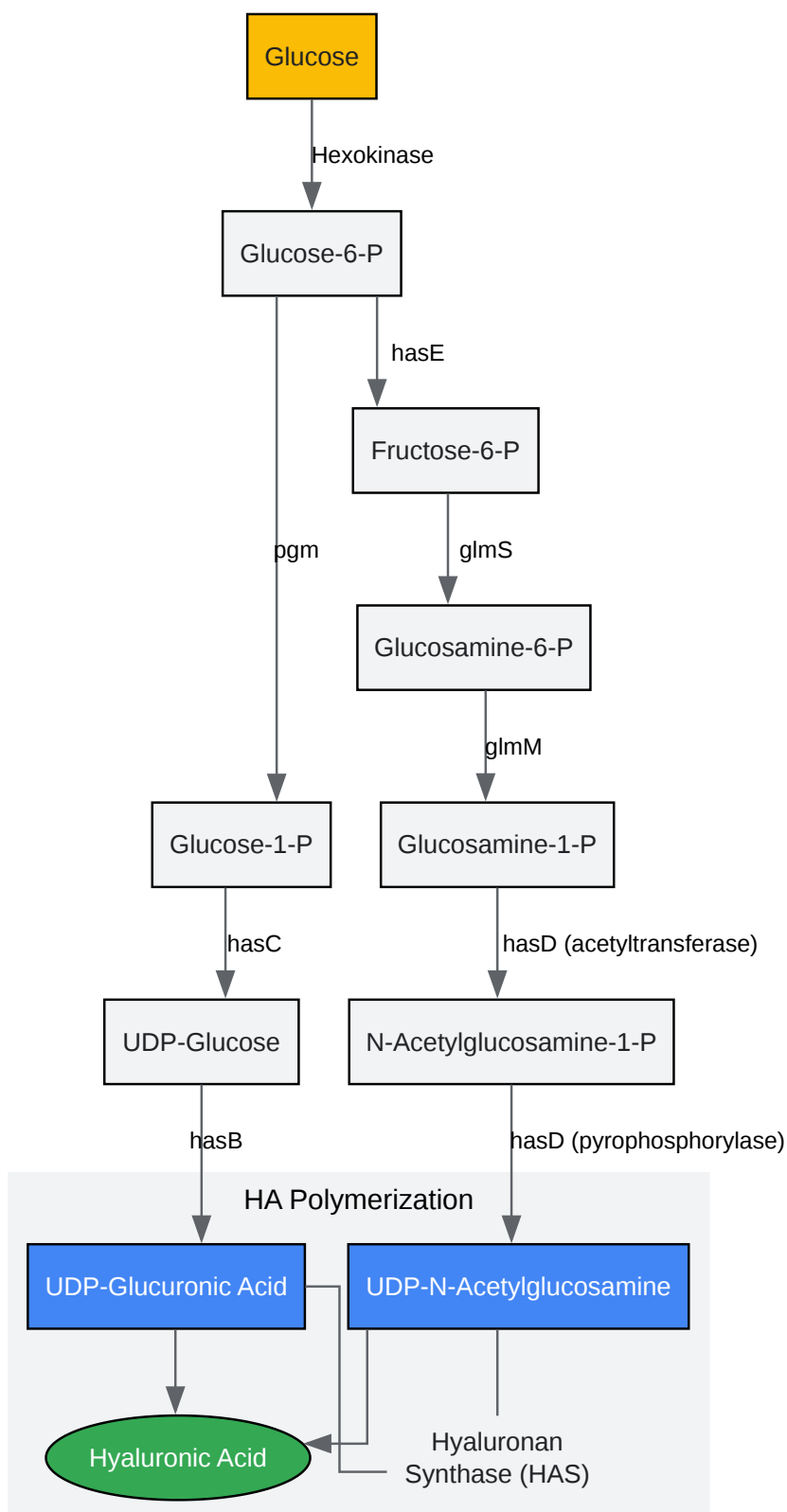
The following table summarizes key quantitative data from representative cell-free HA synthesis experiments. This data highlights the potential of enzymatic systems to achieve high yields and specific molecular weight ranges.

Parameter	Value	Reference
HA Titer (Yield)	1.28 g/L	[8]
1.4 g/L	[10]	
Reaction Time	24 hours	[8]
Substrate Conversion Yield	65.9%	[8]
Molecular Weight (MW) Range	1.28 x 10 ⁴ Da - 1.02 x 10 ⁶ Da	[8]
High Molecular Weight HA	> 2 MDa	[12]

Visualized Workflows and Pathways

Biosynthetic Pathway of HA Precursors

The following diagram illustrates the enzymatic conversion of glucose into the UDP-sugar precursors required for HA synthesis.

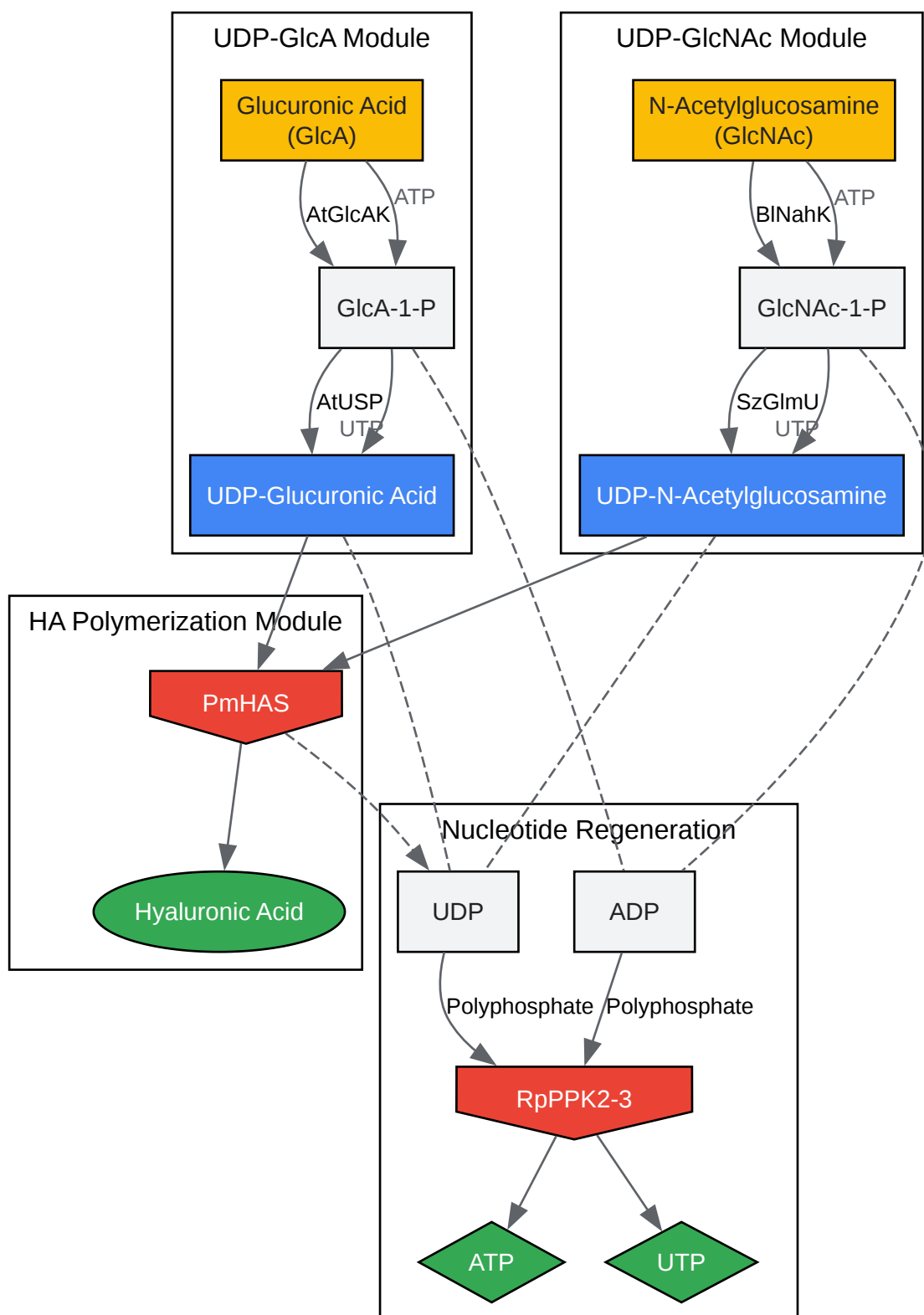


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Caption: Biosynthetic pathway of UDP-sugar precursors for HA synthesis.

One-Pot Cell-Free Enzymatic Cascade

This diagram outlines the workflow for a one-pot synthesis of HA from monosaccharides, including the integrated nucleotide regeneration cycle.



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Caption: One-pot enzymatic cascade for HA synthesis with nucleotide regeneration.

Experimental Protocols

Protocol 1: One-Pot Cell-Free Synthesis of Hyaluronic Acid

This protocol describes a multi-enzyme, one-pot reaction for synthesizing HA from monosaccharide precursors with integrated nucleotide regeneration.[\[10\]](#)[\[11\]](#)[\[13\]](#)

Materials:

- **UDP-glucuronic acid trisodium** salt (for control reactions or direct synthesis)
- Glucuronic acid (GlcA)
- N-acetylglucosamine (GlcNAc)
- Adenosine 5'-triphosphate (ATP)
- Uridine 5'-triphosphate (UTP)
- Magnesium chloride (MgCl_2)
- Potassium chloride (KCl)
- Manganese(II) chloride (MnCl_2)
- HEPES buffer (1 M, pH 8.0)
- Recombinant Enzymes (purified):
 - *Arabidopsis thaliana* glucuronokinase (AtGlcAK)
 - *Arabidopsis thaliana* UDP-sugar pyrophosphorylase (AtUSP)
 - *Bifidobacterium longum* N-acetylhexosamine 1-kinase (BINahK)
 - *Streptococcus zooepidemicus* GlmU (bifunctional enzyme with pyrophosphorylase activity) (SzGlmU)

- Ruegeria pomeroyi polyphosphate kinase (RpPPK2-3) for NTP regeneration
- Pasteurella multocida pyrophosphatase (PmPpA)
- Truncated, soluble Pasteurella multocida hyaluronan synthase (PmHAS)
- Sterile, nuclease-free water
- Reaction tubes (e.g., 50 mL conical tubes)
- Incubator shaker

Procedure:

- Reaction Buffer Preparation: Prepare the reaction master mix in a sterile tube on ice. For a 50 mL final reaction volume, combine the following components to the specified final concentrations:
 - HEPES buffer: 100 mM, pH 8.0
 - Glucuronic acid (GlcA): 10 mM
 - N-acetylglucosamine (GlcNAc): 10 mM
 - ATP: 20 mM
 - UTP: 20 mM
 - MgCl₂: 15 mM
 - KCl: 10 mM
 - MnCl₂: 1.5 mM
- Enzyme Addition: Add the purified enzymes to the master mix. Optimal enzyme concentrations should be determined empirically, but representative concentrations are as follows^[13]:
 - AtGlcAK: ~100 µg/mL

- AtUSP: ~10 µg/mL
- BlnahK: ~100 µg/mL
- SzGlmU: ~110 µg/mL
- PmPpA: ~45 µg/mL
- RpPPK2-3: Concentration to be optimized for efficient NTP regeneration.
- Note: Initially, omit PmHAS from the reaction mixture.
- Precursor Synthesis Incubation: Incubate the reaction mixture at 30-37°C with gentle agitation (e.g., 120 rpm) for approximately 8 hours. This allows for the synthesis and accumulation of the UDP-sugar precursors.[11]
- Initiation of HA Polymerization: After the initial incubation, add the PmHAS enzyme to the reaction mixture to a final concentration of approximately 1.2 mg/mL.[13]
- HA Synthesis Incubation: Continue the incubation at 30-37°C with gentle agitation for an additional 12-16 hours, for a total reaction time of up to 24 hours.[8][11]
- Reaction Termination: Terminate the reaction by heating the mixture at 100°C for 10 minutes to denature and precipitate all enzymes.[8]
- Sample Collection: Centrifuge the terminated reaction at 8,000 rpm for 10 minutes to pellet the denatured proteins. Carefully collect the supernatant containing the synthesized HA for purification and analysis.

Protocol 2: Purification of Synthesized Hyaluronic Acid

This protocol describes a simple and effective method for purifying HA from the cell-free synthesis reaction mixture based on ethanol precipitation and dialysis.[8][14]

Materials:

- Supernatant from Protocol 1

- Cold absolute ethanol (-20°C)
- Sodium chloride (NaCl)
- Dialysis tubing or cassette (e.g., 3.5 kDa Molecular Weight Cut-Off, MWCO)
- Deionized water
- Centrifuge and sterile centrifuge tubes
- Lyophilizer (optional)

Procedure:

- Ethanol Precipitation:
 - Transfer the supernatant from the synthesis reaction to a sterile tube.
 - Slowly add 3-4 volumes of cold absolute ethanol to the supernatant while gently mixing. [\[14\]](#)
 - A white, fibrous precipitate of HA should become visible.
 - Incubate the mixture at -20°C for at least 4 hours (or overnight) to ensure complete precipitation.
- HA Collection:
 - Centrifuge the mixture at 12,000 x g for 20 minutes at 4°C to pellet the HA precipitate.
 - Carefully decant and discard the ethanol supernatant.
 - Wash the pellet by adding 1 volume of 70% cold ethanol, gently resuspending, and centrifuging again. Discard the supernatant.
- Redissolving HA:
 - Air-dry the pellet briefly to remove excess ethanol.

- Resuspend the HA pellet in a minimal volume of deionized water. Dissolution may be slow; allow it to stand at 4°C overnight with occasional gentle mixing.
- Dialysis:
 - Transfer the redissolved HA solution into a pre-wetted dialysis bag or cassette (3.5 kDa MWCO).
 - Dialyze against a large volume of deionized water at 4°C. Change the dialysis water every 4-6 hours for a total of 24-48 hours to remove salts, unreacted monosaccharides, and nucleotides.[8]
- Final Product Recovery:
 - Recover the purified HA solution from the dialysis tubing.
 - The purified HA can be stored as a solution at -20°C or lyophilized to obtain a dry, stable powder.

Protocol 3: Analysis of Hyaluronic Acid

A. Quantification by HPLC-UV

This method provides a rapid way to quantify the concentration of HA in the purified product.[6]

- System: High-Performance Liquid Chromatography with UV detection.
- Column: Reversed-phase C18 (e.g., 5 µm, 4.6 mm x 150 mm).
- Mobile Phase: Isocratic mixture of acetonitrile and 100 mM acetate buffer (pH 5.6) (e.g., 80:20, v/v).
- Flow Rate: 0.9 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 230 nm.

- **Standard Curve:** Prepare a series of HA standards of known concentrations (e.g., 0.1–30.0 µg/mL) to generate a standard curve for quantification.
- **Sample Preparation:** Dilute the purified HA sample to fall within the linear range of the standard curve.
- **Injection Volume:** 20 µL.

B. Molecular Weight Determination by Agarose Gel Electrophoresis

This protocol allows for the estimation of the molecular weight and polydispersity of the synthesized HA.[\[1\]](#)[\[4\]](#)

- **Gel Preparation:**
 - Prepare a 0.5% (w/v) agarose gel using Tris-acetate-EDTA (TAE) buffer.
 - Melt the agarose completely in the buffer and allow it to cool slightly before pouring into a gel casting tray.
- **Sample Preparation:**
 - Dilute HA samples and standards in a loading buffer (e.g., 40% sucrose with 0.01% bromophenol blue).
 - Load approximately 1-5 µg of HA per lane.
- **Standards:** Use commercially available HA ladders with known molecular weights (e.g., Echelon Select-HA™ Ladder).
- **Electrophoresis Conditions:**
 - Run the gel at a low, constant voltage (e.g., 25-50 V) in TAE running buffer. Low voltage is critical for good resolution of high molecular weight HA.[\[1\]](#)
 - Running time will vary depending on gel size and voltage but can be several hours.
- **Staining:**

- After electrophoresis, stain the gel overnight in a 0.005% (w/v) "Stains-All" solution in 50% ethanol, protected from light.
- Destaining:
 - Destain the gel in water or 10% ethanol in the dark until the HA bands are clearly visible against a clear background.
- Analysis:
 - Image the gel and determine the molecular weight of the synthesized HA by comparing its migration distance to that of the known standards.

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